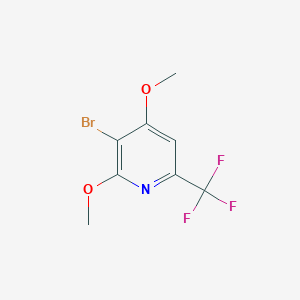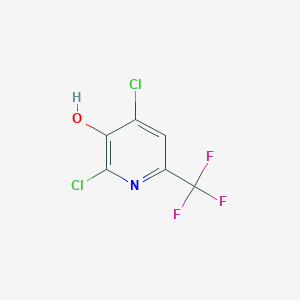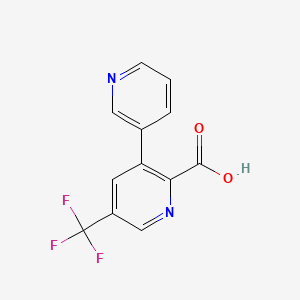![molecular formula C23H19NO5 B1391212 (4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid CAS No. 1217863-10-9](/img/structure/B1391212.png)
(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid
Übersicht
Beschreibung
The compound “(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid” is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . The fluorene group is attached to a carbonyl group, which is then linked to an amino group. This amino group is connected to a phenoxy group, and finally, an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The fluorene group provides a rigid, planar structure, while the carbonyl, amino, phenoxy, and acetic acid groups contribute to the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and its InChI code, which is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- This compound has been used in the synthesis of other complex molecules. For instance, Adamczyk and Reddy (2001) demonstrated its role in synthesizing amino acid derivatives (Adamczyk & Reddy, 2001).
- Bleicher, Lutz, and Wuethrich (2000) reported its application as a linker in solid phase synthesis, highlighting its stability and efficiency in this context (Bleicher, Lutz, & Wuethrich, 2000).
Medical and Biological Research
- Randad et al. (1991) explored its derivatives for their potential to modify the oxygen affinity of human hemoglobin, which could have implications in medical treatments for conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
- Bojarska et al. (2020) investigated fluorenylmethoxycarbonyl (Fmoc) amino acids, including derivatives of this compound, for their role in the development of biomaterials and therapeutics (Bojarska et al., 2020).
- Its derivatives were also studied by Setsukinai et al. (2003) in the context of developing novel fluorescence probes for detecting reactive oxygen species, which are crucial in various biological processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Material Science and Analytical Chemistry
- Mellor and Chan (1997) used a derivative in a multiple solid-phase approach to synthesize N-alkylhydroxamic acids, demonstrating its utility in creating diverse chemical structures (Mellor & Chan, 1997).
- A study by Johnson, Quibell, Owen, and Sheppard (1993) highlighted its application in peptide synthesis, particularly in preventing interchain association during solid-phase synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Wirkmechanismus
Target of Action
It is known that the compound belongs to the class of fluorenylmethyloxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . The targets would therefore be the amino acid sequences in proteins where this compound is incorporated during synthesis.
Mode of Action
The compound interacts with its targets through the process of peptide bond formation in protein synthesis . The Fmoc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions . It is removed under basic conditions, allowing the free amino group to participate in peptide bond formation .
Biochemical Pathways
The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of peptide chain formation . The downstream effects include the synthesis of proteins with specific amino acid sequences, which can then perform various functions in the body.
Result of Action
The result of the compound’s action is the successful synthesis of proteins with specific amino acid sequences . These proteins can then perform their specific functions in the body, contributing to various physiological processes.
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as pH, temperature, and the presence of other reactants can affect the efficiency of peptide bond formation . The compound itself is stable at room temperature and has a long shelf-life , suggesting that it is relatively resistant to environmental changes.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPCCQAJIMESAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)









